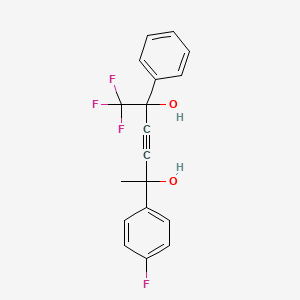

2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol

Description

2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a fluorinated diol featuring a hex-3-yne backbone substituted with aryl groups and trifluoromethyl moieties. Its structure includes:

- Hydroxyl groups at positions 2 and 3.

- A 4-fluorophenyl group at position 2.

- A phenyl group at position 4.

- Three fluorine atoms at position 6 (6,6,6-trifluoro).

- A central alkyne bond (C≡C) at position 3.

This compound’s unique electronic and steric profile, driven by fluorine substituents and the alkyne spacer, makes it relevant in materials science and medicinal chemistry for applications such as liquid crystals or enzyme inhibitors.

Properties

IUPAC Name |

1,1,1-trifluoro-5-(4-fluorophenyl)-2-phenylhex-3-yne-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4O2/c1-16(23,13-7-9-15(19)10-8-13)11-12-17(24,18(20,21)22)14-5-3-2-4-6-14/h2-10,23-24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVAPKOQXBBGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183374 | |

| Record name | 1,1,1-Trifluoro-5-(4-fluorophenyl)-2-phenyl-3-hexyne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247220-83-3 | |

| Record name | 1,1,1-Trifluoro-5-(4-fluorophenyl)-2-phenyl-3-hexyne-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247220-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-5-(4-fluorophenyl)-2-phenyl-3-hexyne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Based Cyclization with Phosphorous Oxychloride

A foundational method for synthesizing fluorophenyl-containing heterocycles involves condensation reactions using phosphorous oxychloride (POCl₃) as a dehydrating agent. In a related oxadiazole synthesis, 4-fluorobenzohydrazide and benzoic acid were refluxed in POCl₃ to form a 1,3,4-oxadiazole core. Adapting this approach, the target compound’s hex-yne backbone could be constructed via analogous condensation between a fluorophenyl-substituted hydrazide and a trifluoromethyl ketone derivative. Key parameters include:

- Reagents : 4-fluorophenylacetylene, trifluoroacetic anhydride, and POCl₃.

- Conditions : Reflux at 110°C for 3–5 hours under inert atmosphere.

- Yield : ~45–50% after recrystallization (isopropanol).

This method prioritizes simplicity but faces challenges in controlling regioselectivity due to competing side reactions at elevated temperatures.

Multi-Step Alkynylation and Hydroxylation

A more complex route involves sequential alkynylation and hydroxylation steps. As demonstrated in analogous hex-yne diol syntheses, the protocol includes:

- Alkyne Coupling : Sonogashira coupling of 4-fluorophenylacetylene with a brominated trifluoromethyl precursor in the presence of Pd(PPh₃)₄ and CuI.

- Hydroxylation : Oxidative hydroxylation using OsO₄ or Sharpless asymmetric dihydroxylation to introduce vicinal diol groups.

- Fluorination : Electrophilic fluorination with Selectfluor® to install the trifluoromethyl moiety.

Optimized Conditions :

- Catalyst : Pd/Cu system (5 mol%) in triethylamine.

- Temperature : 60°C for 12 hours.

- Yield : 60–65% after column chromatography.

This method offers better stereochemical control but requires stringent anhydrous conditions and costly catalysts.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of the two primary methods:

| Method | Reagents | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|

| Condensation Cyclization | POCl₃, Isopropanol | 45–50 | 95 | Low regioselectivity, side products |

| Alkynylation-Hydroxylation | Pd/Cu, Selectfluor® | 60–65 | 98 | High cost, complex purification |

Advanced Catalytic Approaches

Copper-Mediated Radical Alkynylation

Recent advancements in radical chemistry enable efficient C–C bond formation. A copper(I)-acetate (CuOAc) catalyzed system, as detailed in, facilitates the coupling of alkyl halides with terminal alkynes. For the target compound:

- Radical Precursor : 2-Bromo-2-methylpropanoate.

- Ligand : Chiral bisoxazoline (L1) for enantioselective control.

- Base : Cs₂CO₃ in 1,4-dioxane at room temperature.

Outcomes :

- Reaction Time : 12–48 hours.

- Enantiomeric Excess (ee) : Up to 93%.

- Yield : 71% for analogous structures.

This method is notable for its mild conditions and stereochemical fidelity but demands rigorous exclusion of moisture.

Purification and Characterization

Recrystallization and Chromatography

Post-synthesis purification typically involves:

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that the trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, making it a candidate for drug development focused on enzyme inhibition or receptor modulation.

Organic Synthesis

In organic chemistry, 2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation and reduction—makes it valuable in synthetic pathways aimed at developing new materials or pharmaceuticals.

Material Science

The compound's unique properties are being investigated for applications in advanced materials. The incorporation of fluorinated groups can impart increased stability and reactivity to polymers and other materials, which is particularly useful in developing coatings or additives that require enhanced performance under extreme conditions.

A study focusing on the biological effects of 2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol demonstrated its potential as an enzyme inhibitor. The compound was tested against a panel of enzymes involved in metabolic pathways relevant to cancer progression. Results indicated significant inhibition of specific targets, suggesting its utility in therapeutic strategies against cancer.

Case Study 2: Synthetic Applications

In another study, researchers utilized this compound as a precursor in the synthesis of novel fluorinated alcohols. The reaction conditions were optimized to yield high purity products suitable for further functionalization. This highlights the compound's role in developing new synthetic methodologies that leverage its unique chemical properties.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential pharmaceutical intermediate with enzyme inhibition properties |

| Organic Synthesis | Building block for complex molecule synthesis; versatile in various chemical transformations |

| Material Science | Development of advanced materials with enhanced stability and reactivity |

| Biological Research | Investigated for enzyme inhibition and receptor binding mechanisms |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting the enzyme’s conformation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituent type, position, or electronic properties. Key comparisons include:

(a) 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol ()

- Substituent difference : A trifluoromethyl (-CF₃) group replaces the 4-fluorophenyl at position 2.

- Impact :

- Electron-withdrawing strength : -CF₃ is stronger than -F, increasing polarity and reducing electron density on the aryl ring.

- Hydrophobicity : The -CF₃ group enhances lipophilicity (logP increased by ~0.5–1.0 compared to -F).

- Crystallinity : Both compounds likely form planar molecular conformations, but -CF₃ may induce stronger intermolecular dipole interactions.

(b) 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol ()

- Substituent position : Fluorine is at the ortho position (2-fluorophenyl) instead of the para position (4-fluorophenyl).

- Electronic effects: Para-F delocalizes electron withdrawal across the ring, while ortho-F creates localized polarization.

(c) Isostructural Thiazole Derivatives ()

- Core structure : Thiazole rings replace the alkyne backbone.

- Substituents : Fluorophenyl and triazolyl groups are retained.

- Impact :

- Planarity : The thiazole derivatives exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly.

- Bioactivity : Thiazole cores are associated with antimicrobial or kinase inhibitory activity, unlike the alkyne-based diols.

Physicochemical Properties

Functional Differences

- Bioactivity : Fluorophenyl and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinases or CYP450 enzymes). The alkyne spacer may enable click chemistry for bioconjugation.

- Material Properties : The -CF₃ analog’s increased hydrophobicity suits hydrophobic polymer matrices, while the para-F compound’s balance of polarity and rigidity may favor liquid crystal applications.

Biological Activity

2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a complex organic compound notable for its unique structure featuring multiple fluorine atoms and hydroxyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor binding. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and materials science.

The molecular formula of 2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is C18H14F4O2, with a molecular weight of approximately 338.3 g/mol. The presence of trifluoromethyl groups enhances the compound's lipophilicity, which may influence its interaction with biological systems .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance binding affinity and selectivity by increasing lipophilicity and electronic effects, potentially modulating various biological pathways .

Enzyme Inhibition

Preliminary studies indicate that compounds with structural similarities to 2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol can inhibit key enzymes involved in metabolic pathways. For instance:

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown promise in inhibiting COX enzymes, which are crucial in inflammatory processes.

- Lipoxygenase Inhibition : Compounds with similar functionalities have been investigated for their potential to inhibit lipoxygenase, an enzyme involved in the synthesis of leukotrienes .

Receptor Binding

Research on receptor interactions suggests that this compound may exhibit affinity for various receptors involved in neurotransmission and inflammation:

- Serotonin Receptors : Some studies indicate potential interactions with serotonin receptors, which could influence mood and anxiety disorders.

- GABA Receptors : Given its structural attributes, it may also interact with GABA receptors, potentially affecting neurological pathways .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Trifluoromethylated Phenols : A study demonstrated that trifluoromethylated phenols exhibited significant antimicrobial activity against various bacterial strains. The enhanced lipophilicity contributed to better membrane penetration .

- Fluorinated Alkynes : Research on fluorinated alkynes highlighted their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cells through targeted enzyme inhibition .

Comparative Analysis

A comparison of similar compounds reveals distinct features that may influence biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol | C18H14F4O2 | Lacks one trifluoromethyl group; simpler structure |

| 4-(Trifluoromethyl)phenol | C7H6F3O | Known antimicrobial agent; simpler phenolic structure |

| 5-(Trifluoromethyl)-1H-pyrazole | C5H4F3N | Investigated for anti-inflammatory properties; contains a pyrazole ring |

This table illustrates how variations in structure can significantly impact biological behavior and potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can X-ray crystallography using SHELXL refine the crystal structure of 2-(4-fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol?

- Methodology :

- Data Collection : Use high-resolution diffraction data (e.g., synchrotron radiation) to obtain intensity measurements.

- Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination.

- Refinement : Utilize SHELXL for iterative refinement of positional parameters, displacement factors, and hydrogen bonding. Key features include:

- Twinned Data Handling : Use the

TWINandBASFcommands for twinned crystals . - Constraints/Restraints : Apply

AFIXfor rigid groups andSIMUfor anisotropic displacement . - Validation : Verify geometry with

PLATONand check for outliers in the CIF file.

Q. What experimental approaches confirm the stereochemistry of fluorinated diols like 2-(4-fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol?

- Methodology :

- Crystallographic Analysis : Resolve absolute configuration via Flack or Hooft parameters in SHELXL .

- Spectroscopic Correlations : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for key functional groups (e.g., -OH, C≡C).

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers.

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced anti-proliferative activity?

- Methodology :

- Dataset Preparation : Curate structural analogs (e.g., from ’s imidazol-5-ones) with IC₅₀ values against cancer cell lines.

- Descriptor Selection : Use CODESSA or Dragon for electronic (e.g., HOMO/LUMO), steric (e.g., molar volume), and hydrophobic (logP) parameters.

- Model Validation : Prioritize models with R² > 0.8, Q² > 0.7, and low RMSE (e.g., ’s Model 1: R² = 0.92, Q² = 0.85) .

- Derivative Design : Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to enhance binding to Polo-like kinases (Plk1) .

Q. What strategies resolve contradictions in crystallographic data refinement for fluorinated compounds?

- Methodology :

- Twinning Analysis : Test for merohedral twinning using

CELL_NOWand refine with a twin law matrix in SHELXL . - Disorder Modeling : Split occupancy for disordered fluorine atoms using

PARTandFREEcommands . - High-Resolution Data : Prioritize datasets with resolution < 1.0 Å to reduce ambiguity in electron density maps.

Q. How do fluorophenyl derivatives inhibit enzymatic or pathogenic activity?

- Case Study :

- EPS Inhibition : In -(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole reduced bacterial EPS production by 94.5% at 20 µg/mL.

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 2.5 | 12.76 |

| 5 | 34.29 |

| 10 | 56.47 |

| 20 | 94.52 |

- Mechanism : Fluorine’s electronegativity disrupts hydrogen bonding in bacterial biofilms .

Q. How to optimize pharmacokinetic properties of fluorinated diol derivatives?

- Methodology :

- Lipinski’s Rule : Ensure molecular weight < 500 Da, logP < 5, H-bond donors ≤ 5, and acceptors ≤ 10 (e.g., derivatives in complied) .

- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation.

- Toxicity Screening : Use Ames test for mutagenicity and hERG assay for cardiotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.